molecular formula C10H10N2O3 B13179170 5-(Azetidin-1-yl)-2-nitrobenzaldehyde

5-(Azetidin-1-yl)-2-nitrobenzaldehyde

Cat. No.: B13179170
M. Wt: 206.20 g/mol
InChI Key: WJYFQWUEWNAZOH-UHFFFAOYSA-N
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Description

5-(Azetidin-1-yl)-2-nitrobenzaldehyde is a chemical compound that features an azetidine ring attached to a nitrobenzaldehyde moiety. Azetidine is a four-membered nitrogen-containing heterocycle, and its incorporation into various chemical structures often imparts unique biological and chemical properties. The nitrobenzaldehyde component is known for its reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the nitrobenzaldehyde moiety. One common method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The nitrobenzaldehyde moiety can be introduced through a condensation reaction with appropriate aldehydes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-1-yl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Azetidin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde involves its interaction with biological targets through its functional groups. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-Azetidinone: Known for its use in β-lactam antibiotics.

    3-Chloro-2-azetidinone: Exhibits anticonvulsant activity.

    4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Used in antiviral therapeutics.

Uniqueness

5-(Azetidin-1-yl)-2-nitrobenzaldehyde is unique due to the combination of the azetidine ring and the nitrobenzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other azetidine derivatives, making it a valuable compound for research and development .

Biological Activity

5-(Azetidin-1-yl)-2-nitrobenzaldehyde is a compound characterized by the presence of an azetidine ring and a nitrobenzaldehyde moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.

The compound's molecular formula is C9_{9}H8_{8}N2_{2}O3_{3}, indicating the presence of functional groups that contribute to its reactivity and biological interactions. The azetidine ring enhances the compound's ability to interact with biological targets, while the nitro group can undergo bioreduction to form reactive intermediates.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The azetidine ring can inhibit enzyme activity by binding to active sites.
  • Bioreduction : The nitro group can be reduced to yield toxic intermediates that may damage cellular components, such as DNA, leading to cell death .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound has been investigated for its potential against various microorganisms:

  • Mechanism : The reduction of the nitro group leads to the formation of reactive species that bind covalently to DNA, causing nuclear damage and cell death .
  • Research Findings : Studies have indicated that derivatives of nitro compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have explored the antiproliferative effects of this compound on cancer cell lines:

  • In Vitro Studies : Research demonstrated moderate cytotoxicity against various human cancer cell lines, including ovarian cancer cells (OVCAR-3) with IC50_{50} values in the micromolar range .
CompoundCell LineIC50_{50} (µM)
This compoundOVCAR-35.98
Other DerivativesVarious< 5.54

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Targeting Inflammatory Pathways : It has been suggested that related compounds inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, potentially through the modulation of nitric oxide synthase (iNOS) activity .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of several nitro derivatives, including this compound, revealing significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa using broth micro-dilution methods .
  • Anticancer Screening : In a comprehensive evaluation of new azetidinone derivatives, this compound was included in a panel tested against multiple cancer cell lines. The results indicated promising cytotoxic effects, warranting further investigation into its mechanism and potential clinical applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-(azetidin-1-yl)-2-nitrobenzaldehyde

InChI

InChI=1S/C10H10N2O3/c13-7-8-6-9(11-4-1-5-11)2-3-10(8)12(14)15/h2-3,6-7H,1,4-5H2

InChI Key

WJYFQWUEWNAZOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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